Cas no 1021056-39-2 (2-bromo-N-(2,2,2-trifluoroethyl)aniline)

2-bromo-N-(2,2,2-trifluoroethyl)aniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, 2-bromo-N-(2,2,2-trifluoroethyl)-
- 2-bromo-N-(2,2,2-trifluoroethyl)aniline
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- インチ: 1S/C8H7BrF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2
- InChIKey: PBKDTGOTUBVJFR-UHFFFAOYSA-N
- ほほえんだ: C1(NCC(F)(F)F)=CC=CC=C1Br
2-bromo-N-(2,2,2-trifluoroethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00956645-5g |
(2-Bromo-phenyl)-(2,2,2-trifluoro-ethyl)-amine |
1021056-39-2 | 95% | 5g |
¥9758.0 | 2023-02-27 | |
Enamine | EN300-1077750-0.5g |
2-bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 95% | 0.5g |
$438.0 | 2023-10-28 | |
Enamine | EN300-1077750-2.5g |
2-bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 95% | 2.5g |
$894.0 | 2023-10-28 | |
Enamine | EN300-1077750-1.0g |
2-bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 1g |
$743.0 | 2023-05-23 | ||
Enamine | EN300-1077750-10.0g |
2-bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 10g |
$3191.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374907-250mg |
2-Bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 95% | 250mg |
¥2156 | 2023-02-27 | |
Enamine | EN300-1077750-5g |
2-bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 95% | 5g |
$1322.0 | 2023-10-28 | |
Enamine | EN300-1077750-1g |
2-bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 95% | 1g |
$457.0 | 2023-10-28 | |
Apollo Scientific | PC57086-250mg |
2-Bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 250mg |
£15.00 | 2025-02-21 | ||
Apollo Scientific | PC57086-1g |
2-Bromo-N-(2,2,2-trifluoroethyl)aniline |
1021056-39-2 | 1g |
£29.00 | 2025-02-21 |
2-bromo-N-(2,2,2-trifluoroethyl)aniline 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-bromo-N-(2,2,2-trifluoroethyl)anilineに関する追加情報
Introduction to 2-bromo-N-(2,2,2-trifluoroethyl)aniline (CAS No. 1021056-39-2)
2-bromo-N-(2,2,2-trifluoroethyl)aniline (CAS No. 1021056-39-2) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of a bromo substituent and a trifluoroethylamine group, making it an important intermediate in the synthesis of various bioactive molecules and functional materials.
The chemical structure of 2-bromo-N-(2,2,2-trifluoroethyl)aniline consists of an aniline core with a bromine atom at the 2-position and a trifluoroethylamine group attached to the nitrogen atom. The presence of the bromine atom provides a reactive site for various substitution reactions, while the trifluoroethylamine group imparts unique electronic and steric properties to the molecule. These features make 2-bromo-N-(2,2,2-trifluoroethyl)aniline a valuable building block in the development of new pharmaceuticals and advanced materials.
In recent years, there has been increasing interest in the use of fluorinated compounds in pharmaceutical research due to their enhanced biological activity and metabolic stability. The trifluoroethylamine group in 2-bromo-N-(2,2,2-trifluoroethyl)aniline contributes to these properties by modulating the lipophilicity and binding affinity of the resulting molecules. This has led to its application in the synthesis of potential drug candidates for various therapeutic areas, including oncology, neurology, and infectious diseases.
The synthetic versatility of 2-bromo-N-(2,2,2-trifluoroethyl)aniline is further highlighted by its use as a starting material for the preparation of complex organic molecules. For instance, it can be employed in palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at the bromo position. These reactions are crucial for the synthesis of multi-substituted aromatic compounds with tailored biological activities.
In addition to its pharmaceutical applications, 2-bromo-N-(2,2,2-trifluoroethyl)aniline has found utility in materials science. The combination of bromine and trifluoromethyl groups imparts unique physical properties to polymers and coatings derived from this compound. For example, it can be used as a monomer or modifier in the synthesis of fluorinated polymers with improved thermal stability and chemical resistance.
The synthesis of 2-bromo-N-(2,2,2-trifluoroethyl)aniline typically involves several steps. One common approach is to start with 4-bromoaniline and react it with trifluoromethylethyl chloride in the presence of a base such as potassium carbonate. This reaction yields the desired product with high purity and yield. The synthetic route can be optimized by varying reaction conditions such as temperature, solvent, and catalyst to achieve optimal results.
The physical properties of 2-bromo-N-(2,2,2-trifluoroethyl)aniline, including its melting point, boiling point, and solubility characteristics, are important considerations for its handling and storage. It is generally supplied as a solid or liquid form depending on its purity and intended application. Proper storage conditions should be maintained to ensure its stability and prevent degradation.
In terms of safety and environmental impact, it is important to handle 2-bromo-N-(2,2,2-trifluoroethyl)aniline with care due to its reactivity and potential health effects. Appropriate personal protective equipment (PPE) should be used during handling, and waste disposal should follow established guidelines to minimize environmental impact.
To summarize, 2-bromo-N-(2,2,2-trifluoroethyl)aniline (CAS No. 1021056-39-2) is a multifunctional compound with significant applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure makes it an essential intermediate in the development of new drugs and advanced materials. Ongoing research continues to explore new synthetic methods and applications for this compound, further highlighting its importance in modern chemistry.
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